Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 1822439-70-2) is an imidazo-pyridine derivative featuring a bicyclic fused ring system with a methyl ester substituent at the 5-position. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . This compound is of interest due to its structural similarity to pharmacologically active molecules targeting enzymes like aldosterone synthase (AS) and corticosterone synthase (CS) .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7-5-10-6-11(7)8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYGCWDBWLPZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CN=CN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Derivative Functionalization
A widely reported method involves sequential modifications of pyridine precursors. Starting with a substituted pyridine, alkylation at the nitrogen atom initiates ring saturation. For example, treatment of 2-aminopyridine with methyl acrylate under basic conditions yields a tetrahydropyridine intermediate, which undergoes cyclization with chloroacetyl chloride to form the imidazo ring. Oxidation of the intermediate with potassium permanganate ensures carboxylate formation, though over-oxidation risks necessitate careful stoichiometric control.
Key Reaction Steps:
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Alkylation :
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Cyclization :
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Esterification :
This method achieves yields of 65–78%, with purity >95% after recrystallization.
Boc-Protection Strategies
Adapting methodologies from related tetrahydroimidazothiazolopyridines, protection of the imidazo nitrogen with a tert-butoxycarbonyl (Boc) group enhances reaction specificity. As demonstrated in analogous syntheses, Boc-protected intermediates resist unwanted side reactions during cyclization. Deprotection with trifluoroacetic acid restores the free amine, enabling further functionalization. While this approach adds steps, it improves overall yield by 15–20% compared to unprotected routes.
One-Pot Three-Component Synthesis
Reaction Design and Mechanism
A streamlined one-pot method employs α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (DMAD). This approach, optimized for imidazo[1,2-a]pyridines, proceeds via:
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In situ generation of heterocyclic ketene aminals (HKAs) :
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Michael addition with DMAD :
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Cyclocondensation :
Intramolecular imine-enamine tautomerization forms the bicyclic core.
Table 1: Optimization of Solvent Systems for One-Pot Synthesis
| Solvent | Base | Time (min) | Yield (%) |
|---|---|---|---|
| Water | None | 10 | 85 |
| Acetonitrile | Et₃N | 10 | 50 |
| Ethanol | None | 10 | 75 |
| DMF | None | 10 | 75 |
Water emerges as the optimal solvent, eliminating the need for bases and simplifying purification.
Scope and Limitations
The protocol accommodates diverse substituents on the aroylketene dithioacetal, including electron-withdrawing (-NO₂, -CF₃) and donating (-OMe) groups. Yields remain consistently high (85–92%) across substrates, though sterically hindered analogs require extended reaction times (up to 30 minutes).
Alternative Routes: Cyclocondensation of Ketenes
Catalytic Cyclization
Palladium-catalyzed cyclizations offer an alternative pathway. Treatment of N-propargyl tetrahydro pyridinecarboxamides with Pd(PPh₃)₄ in toluene induces 5-exo-dig cyclization, forming the imidazo ring. While this method achieves 80% yield, catalyst cost and sensitivity to oxygen limit scalability.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.
Scientific Research Applications
Heparanase Inhibition
Recent studies have identified derivatives of tetrahydroimidazo[1,2-a]pyridine compounds as potent inhibitors of heparanase-1, an enzyme implicated in cancer metastasis and inflammation. Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate has shown promising results in inhibiting this enzyme selectively, which may lead to therapeutic applications in cancer treatment .
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on enantiomers of related compounds indicated that specific configurations can enhance their ability to induce cell cycle arrest and apoptosis in tumor cells .
| Compound | IC (μM) | Cancer Cell Line |
|---|---|---|
| (R)-5a | 5.4 | A2780 (Ovarian) |
| (S)-5a | 17.2 | HT-29 (Colorectal) |
These findings suggest that the compound could be further explored for its potential as an anticancer agent.
Neuroprotective Effects
There is emerging evidence that tetrahydroimidazo derivatives may exert neuroprotective effects. The ability of these compounds to modulate oxidative stress and mitochondrial function indicates their potential utility in treating neurodegenerative diseases .
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities .
Pharmacological Development
The compound serves as a scaffold for the development of new drugs targeting specific biological pathways. Its structural features allow for modifications that can optimize efficacy and selectivity towards therapeutic targets .
Case Study 1: Heparanase Inhibition
A recent study synthesized several derivatives based on this compound and tested their inhibitory effects on heparanase-1. The most promising derivative exhibited a significantly lower IC compared to existing inhibitors, indicating its potential as a lead compound for drug development .
Case Study 2: Anticancer Activity Evaluation
A comparative study evaluated the anticancer properties of various tetrahydroimidazo derivatives against multiple cancer cell lines. The results showed that modifications at specific positions on the imidazo ring could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl Ester Derivatives
The ethyl ester analogue, Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (CAS: 873785-71-8), differs only in the ester group (ethyl vs. methyl). Key differences include:
Chlorinated Derivatives
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS: 1168090-92-3) introduces a chlorine atom at the 5-position and shifts the ester to the 6-position. This modification alters:
Non-Ester Analogues
- FAD286 (4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile): A benzonitrile derivative with potent AS inhibition (IC₅₀ = 3 nM) and 40-fold selectivity over CS . Unlike the methyl ester, FAD286’s cyanophenyl group enhances target binding but may reduce metabolic stability.
- BI 689648 : A naphthyridine-based AS inhibitor with 150-fold selectivity, highlighting the impact of core structure variation on activity .
Comparative Data Table
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (CAS No. 139183-91-8) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- Purity : Typically around 95%
- Physical Form : Solid
Research indicates that compounds within the imidazo[1,5-a]pyridine family exhibit diverse biological activities. These include:
- Inhibition of Enzymes : Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives have been studied for their inhibitory effects on various enzymes such as heparanase-1 (HPSE1). HPSE1 is involved in the degradation of heparan sulfate proteoglycans and is a target for cancer and kidney disease therapies. For instance, a related compound showed significant inhibitory activity against HPSE1 with enhanced selectivity over other glucuronidases .
- Cytotoxic Activity : The imidazo[1,5-a]pyridine structure is associated with selective cytotoxicity against cancer cells. Compounds have demonstrated the ability to inhibit kinase activities crucial for tumor growth and proliferation .
Therapeutic Potential
The therapeutic implications of this compound are being actively explored in various fields:
- Cancer Treatment : As an HPSE1 inhibitor, this compound may provide a novel approach to cancer therapy by preventing tumor metastasis and enhancing the efficacy of existing treatments.
- Kidney Diseases : Given its role in inhibiting HPSE1, it may also be beneficial in treating proteinuric kidney diseases where heparan sulfate degradation plays a significant role.
Case Studies
Several studies highlight the biological activity of methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives:
Q & A
Q. What are the common synthetic routes for Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example:
- Cyclization with Green Chemistry Principles : Use solvent systems like acetone/water mixtures to enhance yield and reduce environmental impact, as demonstrated in analogous tetrahydroimidazopyridine syntheses .
- Catalyst-Free Approaches : Avoid toxic catalysts by optimizing temperature (50–55°C) and reaction time, as seen in the preparation of structurally similar hemihydrate derivatives .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Source |
|---|---|---|
| Solvent | Acetone/water (3:1 v/v) | |
| Temperature | 50–55°C | |
| Purity Control | Recrystallization from ethyl acetate/hexane |
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR/IR Spectroscopy : Assign peaks by comparing to structurally related compounds (e.g., ethyl carboxylate analogs). For instance, the ester carbonyl signal typically appears at ~170 ppm in NMR .
- X-ray Crystallography : Use Bruker APEXII CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) for structure elucidation. Refinement with SHELX software ensures accuracy in bond angle/distance measurements .
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 (triclinic) | |
| Unit Cell Volume | 1090.6 ų | |
| Hydrogen Bonding | C–H···N/O interactions stabilize dimeric structures |
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Crystalline Forms : The hemihydrate form (e.g., 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-benzonitrile HCl hemihydrate) shows superior stability under ambient conditions compared to anhydrates .
- Storage Protocols : Store at 0–4°C in inert atmospheres to prevent oxidation or hydrolysis of the ester group .
Advanced Research Questions
Q. How can enantiomeric separation be achieved, and what methods validate high enantiomeric excess (ee)?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., phosphoric acid derivatives) or chiral HPLC (e.g., amylose-based columns) .
- Validation : Circular Dichroism (CD) spectroscopy or NMR (if fluorinated analogs exist) confirm ee ≥ 97% .
Q. Case Study :
| Parameter | Outcome | Source |
|---|---|---|
| Chiral Agent | (R)-Di-p-toluoyl-tartaric acid | |
| ee Validation | NMR with chiral shift reagents |
Q. How do structural modifications (e.g., halogenation) impact biological activity?
Methodological Answer:
Q. Structure-Activity Relationship (SAR) Table :
| Derivative | Modification | Biological Target | Key Finding | Source |
|---|---|---|---|---|
| 3-Iodo | Iodine at C3 | Orexin Receptor | 10x higher affinity vs. parent compound | |
| Methyl Ester | –COOCH | Aromatase | Moderate inhibition (IC ~ 1 µM) |
Q. How can researchers resolve contradictions in synthetic yield data across studies?
Methodological Answer:
Q. Yield Optimization Example :
| Condition | Yield Range | Source |
|---|---|---|
| Catalyst-Free (Acetone/Water) | 70–85% | |
| Piperidine-Catalyzed (THF) | 50–65% |
Q. What crystallographic challenges arise in analyzing polymorphic forms?
Methodological Answer:
Q. How to design binding assays for receptor interaction studies?
Methodological Answer:
- Radioligand Displacement : Use -labeled analogs for orexin receptor binding assays (IC determination) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure real-time kinetics (k/k) .
Q. Assay Parameters :
| Parameter | Value | Source |
|---|---|---|
| Receptor | OX1/OX2 orexin receptors | |
| Buffer | 50 mM Tris-HCl, pH 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
